molecular formula C18H17N3OS B12729514 2-(4-(2-Methylphenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol CAS No. 81518-45-8

2-(4-(2-Methylphenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B12729514
CAS No.: 81518-45-8
M. Wt: 323.4 g/mol
InChI Key: UTZVKEOFKXACHC-UHFFFAOYSA-N
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Description

2-(4-(2-Methylphenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound with a unique structure that combines phenolic, triazole, and thioether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Methylphenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of a hydrazine derivative with a suitable nitrile to form the 1,2,4-triazole ring.

    Introduction of the Thioether Group: The thioether group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an appropriate halide.

    Attachment of the Phenolic Group: The phenolic group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a phenol derivative and a suitable aryl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Methylphenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The thioether group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Various alkyl or aryl thioether derivatives.

Scientific Research Applications

2-(4-(2-Methylphenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(2-Methylphenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the triazole ring can coordinate with metal ions or interact with biological macromolecules. The thioether group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(2-propenyl)phenol: Shares the phenolic and propenyl functionalities but lacks the triazole and thioether groups.

    4-(2-Methyl-2-propenyl)phenol: Similar phenolic and propenyl groups but lacks the triazole ring.

    Eugenol (2-Methoxy-4-(2-propenyl)phenol): Contains a methoxy group instead of a methyl group and lacks the triazole and thioether functionalities.

Uniqueness

2-(4-(2-Methylphenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol is unique due to its combination of phenolic, triazole, and thioether functionalities, which confer distinct chemical and biological properties

Properties

CAS No.

81518-45-8

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

2-[4-(2-methylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C18H17N3OS/c1-3-12-23-18-20-19-17(14-9-5-7-11-16(14)22)21(18)15-10-6-4-8-13(15)2/h3-11,22H,1,12H2,2H3

InChI Key

UTZVKEOFKXACHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC=C)C3=CC=CC=C3O

Origin of Product

United States

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